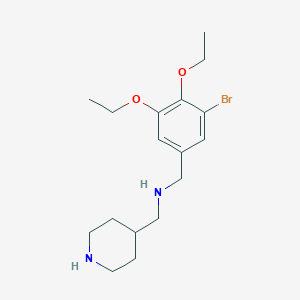

![molecular formula C19H22BrNO2 B262738 N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B262738.png)

N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine, also known as BTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTTAA is a small molecule that has a unique structure and properties that make it a promising candidate for drug development, imaging, and other applications. In

Wirkmechanismus

The mechanism of action of N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine varies depending on its application. In cancer therapy, N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine inhibits the activity of CAIX, which is involved in regulating the pH of cancer cells. CAIX is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. Inhibition of CAIX activity by N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine leads to a decrease in the pH of cancer cells, which impairs their ability to grow and survive.

In imaging, N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine acts as a contrast agent for MRI by shortening the relaxation time of water protons in tissues and organs. This leads to an increase in signal intensity, which allows for the visualization of tissues and organs in vivo. In fluorescence imaging, N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine acts as a probe for detecting ROS in cells. N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine undergoes a chemical reaction with ROS, which leads to a change in its fluorescence properties. This change in fluorescence can be used to detect the presence and location of ROS in cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine are dependent on its application. In cancer therapy, N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been shown to reduce the growth and metastasis of cancer cells by inhibiting the activity of CAIX. This leads to a decrease in the pH of cancer cells, which impairs their ability to grow and survive. In imaging, N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been used as a contrast agent for MRI and a fluorescent probe for detecting ROS in cells. The use of N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine as a contrast agent and probe has enabled the visualization and detection of tissues and molecules in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine in lab experiments include its unique structure and properties, which make it a promising candidate for drug development, imaging, and chemical biology. N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has a high relaxivity, which makes it an effective contrast agent for MRI. N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine also has a high specificity for CAIX, which makes it a promising candidate for cancer therapy. The limitations of using N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine in lab experiments include its complex synthesis method, which requires specialized equipment and expertise. N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine also has limited water solubility, which can affect its efficacy and toxicity in vivo.

Zukünftige Richtungen

The future directions for N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine research include its continued development as a drug candidate for cancer therapy and imaging agent for MRI and fluorescence imaging. N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has shown promising results in preclinical studies, and further optimization and testing are needed to determine its efficacy and safety in clinical trials. N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine can also be modified to enhance its properties, such as water solubility and specificity for other targets. The use of N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine in combination with other therapies, such as chemotherapy and radiation therapy, can also be explored to enhance its therapeutic efficacy.

Synthesemethoden

The synthesis method of N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the synthesis of 2-bromo-5-nitrobenzyl alcohol, followed by the conversion of the nitro group to an amine group. The amine group is then protected with benzyl ether, and the bromine atom is introduced to the benzyl group. Finally, the tetrahydrofuran group is introduced to the amine group to yield N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine. The synthesis of N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine is a complex process that requires careful optimization and purification to obtain a high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential applications in various fields, including drug development, imaging, and chemical biology. In drug development, N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity has been shown to reduce the growth and metastasis of cancer cells, making N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine a promising candidate for cancer therapy.

In imaging, N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been used as a contrast agent for magnetic resonance imaging (MRI). N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has a high relaxivity, which makes it an effective contrast agent for visualizing tissues and organs in vivo. N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are involved in many physiological processes and diseases, and the ability to detect them in real-time can provide valuable insights into their roles in health and disease.

Eigenschaften

Produktname |

N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine |

|---|---|

Molekularformel |

C19H22BrNO2 |

Molekulargewicht |

376.3 g/mol |

IUPAC-Name |

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |

InChI |

InChI=1S/C19H22BrNO2/c20-17-8-9-19(23-14-15-5-2-1-3-6-15)16(11-17)12-21-13-18-7-4-10-22-18/h1-3,5-6,8-9,11,18,21H,4,7,10,12-14H2 |

InChI-Schlüssel |

PREAXUKGCQUJBJ-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)CNCC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |

Kanonische SMILES |

C1CC(OC1)CNCC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)

![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)

![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)

![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)

![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B262680.png)